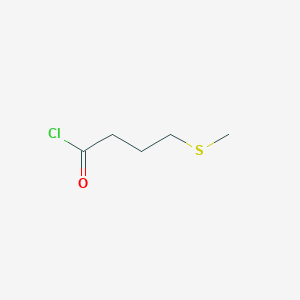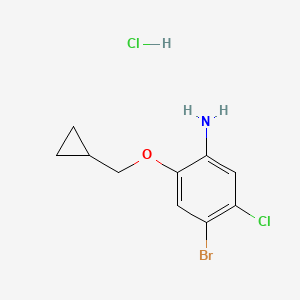
4-Methylsulfanyl-butyryl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methylsulfanyl-butyryl chloride is a chemical compound with the molecular formula C6H11ClO2S. It is a derivative of butyric acid where a methylsulfanyl group is attached to the butyryl moiety, and a chlorine atom is bonded to the carbonyl carbon. This compound is of interest in various scientific research applications due to its unique chemical properties.
Mécanisme D'action
Target of Action
4-Methylsulfanyl-butyryl chloride is primarily used as a bleach activator . It is based on an aliphatic acyl chloride and exhibits inherent substantivity towards cellulosic fibers .
Mode of Action
The compound interacts with its targets by generating a highly reactive peracid in situ, providing low-temperature bleaching with shorter dwelling time . This interaction results in a decrease in energy consumption and reduced fabric damage .
Biochemical Pathways
It is known that the compound is involved in the oxidation process, which is more potent when a bleach activator is used in a peroxide bleaching bath .
Pharmacokinetics
It is known that aliphatic acyl chlorides, such as 4-chlorobutyryl chloride, are extremely reactive acylating agents .
Result of Action
The action of this compound results in effective bleaching at lower temperatures compared to conventional peroxide bleaching . The bleaching performance is evaluated in terms of whiteness index, water absorbency, and fiber damage .
Action Environment
The action, efficacy, and stability of this compound are influenced by environmental factors such as temperature. The compound shows comparable bleaching results at lower temperatures compared to aromatic-based bleach activators .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 4-Methylsulfanyl-butyryl chloride can be synthesized through the reaction of 4-methylsulfanyl-butyric acid with thionyl chloride (SOCl2) under reflux conditions. The reaction typically involves heating the acid with thionyl chloride in the presence of a suitable solvent, such as dichloromethane, to facilitate the formation of the chloride derivative.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The process parameters, such as temperature, pressure, and reaction time, are carefully controlled to optimize the production efficiency and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions: 4-Methylsulfanyl-butyryl chloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form 4-methylsulfanyl-butyric acid.
Reduction: Reduction reactions can convert the chloride group to a hydroxyl group, resulting in the formation of 4-methylsulfanyl-butyric acid.
Substitution: The chloride group can be substituted with other nucleophiles, such as alcohols or amines, to form esters or amides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as methanol (CH3OH) or ammonia (NH3) can be used in substitution reactions.
Major Products Formed:
Oxidation: 4-Methylsulfanyl-butyric acid
Reduction: 4-Methylsulfanyl-butyric acid
Substitution: Esters or amides, depending on the nucleophile used
Applications De Recherche Scientifique
4-Methylsulfanyl-butyryl chloride has several applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be employed in biochemical studies to investigate metabolic pathways.
Medicine: It may be used in the development of pharmaceuticals, particularly in the design of drugs targeting specific metabolic enzymes.
Industry: It finds use in the production of specialty chemicals and materials.
Comparaison Avec Des Composés Similaires
4-Methylsulfanyl-butyric acid
Other butyryl chloride derivatives
Propriétés
IUPAC Name |
4-methylsulfanylbutanoyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9ClOS/c1-8-4-2-3-5(6)7/h2-4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXRMVDLKSHMLTB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCCC(=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9ClOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54473-54-0 |
Source


|
| Record name | 4-(methylsulfanyl)butanoyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-Bromo-5-[4-({[6-(trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidine-1-carbonyl]pyridine](/img/structure/B2786628.png)
![N-(3-(dimethylamino)propyl)-2-((4-fluorophenyl)thio)-N-(4-methylbenzo[d]thiazol-2-yl)acetamide hydrochloride](/img/structure/B2786631.png)
![3-(1-(benzo[d]thiazole-2-carbonyl)piperidin-4-yl)-4-ethyl-1-(2-methoxyethyl)-1H-1,2,4-triazol-5(4H)-one](/img/structure/B2786634.png)


![3-(2,5-dimethylbenzyl)-8-(3-hydroxypropyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2786641.png)




![1-(Chloroacetyl)-4-[(2,6-difluorophenyl)sulfonyl]piperazine](/img/structure/B2786646.png)
![4-chloro-N-[1-(5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl]benzamide](/img/structure/B2786647.png)
![N-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]oxolane-3-carboxamide](/img/structure/B2786648.png)

